12-Oxo-phytodienoic acid
Overview
Description
12-Oxo-phytodienoic acid is a cyclopentenone derivative and a key intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in regulating various physiological processes including growth, defense responses, and stress adaptation . This compound is known for its role in plant immunity, seed dormancy, and germination .
Mechanism of Action
Target of Action
12-Oxo-Phytodienoic Acid (12-Oxo-PDA) is a primary precursor of (-)-jasmonic acid (JA), a well-established signaling molecule for plant growth and defense . It triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes .
Mode of Action
12-Oxo-PDA interacts with its targets by activating and fine-tuning defense responses, as well as growth processes in plants . It is involved in the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Biochemical Pathways
12-Oxo-PDA is part of the oxylipin biogenesis and signaling pathways, which are critical in diverse physiological processes in life, including plants and animals . Oxylipins, the oxygenated derivative of fatty acids (FAs), are involved in a layer of defense and ontogenetic pathways in plants .
Result of Action
The action of 12-Oxo-PDA results in the activation of defense responses and growth processes in plants . It also plays a role in the regulation of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Action Environment
The action, efficacy, and stability of 12-Oxo-PDA can be influenced by various environmental factors. Our current knowledge regarding its action in different environments is still far from complete .
Biochemical Analysis
Biochemical Properties
12-Oxo-phytodienoic acid is involved in the regulation of a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants . It interacts with various enzymes and proteins, such as cyclophilin 20–3 (CYP20 –3), a bifunctional enzyme in the chloroplasts that remodels target proteins and transfers electrons to peroxide substrates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by triggering autonomous signaling pathways that regulate jasmonate-responsive genes . These pathways interconnect the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to (-)-jasmonic acid (JA) through a series of reactions. It binds to CYP20 –3, stimulating it to form a complex with serine acetyltransferase1 (SAT1), which triggers the formation of a hetero-oligomeric Cysteine (Cys) synthase complex (CSC) with O-acetylserine(thiol)lyase B .
Metabolic Pathways
This compound is involved in the octadecanoid pathway that converts linolenic acid to jasmonic acid . It interacts with enzymes such as allene oxide synthase (AOS) and allene oxide cyclase (AOC) in this process .
Transport and Distribution
This compound is transported from the plastid to the peroxisome, where it is converted to jasmonic acid . The ATP binding cassette (ABC) transporter protein, COMATOSE (CTS), mediates its transport into the peroxisome .
Subcellular Localization
This compound is synthesized in the chloroplasts of plant cells . After synthesis, it is transported to the peroxisome for further conversion to jasmonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Oxo-phytodienoic acid can be synthesized through the octadecanoid pathway, which begins with the peroxidation of α-linolenic acid by lipoxygenase . The resulting hydroperoxide is then converted into an unstable allene oxide by allene oxide synthase, which is subsequently cyclized by allene oxide cyclase to produce this compound .
Industrial Production Methods: An efficient bioprocess has been developed for the production of this compound using a tailor-made whole-cell catalyst. This process involves a three-step one-pot synthesis starting from α-linolenic acid, achieving high conversion efficiency and chemical purity .
Chemical Reactions Analysis
Types of Reactions: 12-Oxo-phytodienoic acid undergoes various chemical reactions, including:
Michael Addition: The 2-cyclopentenone moiety reacts with thiol-peptides like glutathione in a 1,4-Michael addition reaction.
Common Reagents and Conditions:
Reduction: Typically involves 12-oxophytodienoate reductase enzymes.
Michael Addition: Requires thiol-peptides such as glutathione.
Major Products:
Reduction: Produces 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid.
Michael Addition: Forms conjugates with thiol-peptides.
Scientific Research Applications
12-Oxo-phytodienoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Jasmonic Acid: A downstream product of 12-Oxo-phytodienoic acid, involved in similar physiological processes.
Methyl Jasmonate: A derivative of jasmonic acid, used in the fragrance industry.
Jasmonoyl-Isoleucine: Another derivative, playing a role in plant defense mechanisms.
Uniqueness: this compound is unique due to its dual role as a precursor of jasmonic acid and an independent signaling molecule that regulates a distinct subset of genes . Its ability to trigger both growth and defense responses makes it a versatile compound in plant biology .
Properties
IUPAC Name |
8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMAFAPLCGXGK-JMTMCXQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043705 | |
Record name | 12-Oxo-phytodienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85551-10-6 | |
Record name | 12-Oxo-phytodienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-oxo-PDA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 12-oxo-phytodienoic acid (12-oxo-PDA) and how is it synthesized in plants?
A1: this compound (12-oxo-PDA) is a cyclopentenone oxylipin produced in plants from α-linolenic acid via the octadecanoid pathway. [, , , ] This pathway involves several enzymatic steps, beginning with the action of lipoxygenase (LOX), followed by allene oxide synthase (AOS) and allene oxide cyclase (AOC). [, , ]
Q2: Does the stereochemistry of 12-oxo-PDA impact its metabolism?
A2: Interestingly, studies suggest that the stereochemistry of the side chain at carbon 13 of 12-oxo-PDA does not significantly affect the enzymatic steps involved in its conversion to jasmonic acid. []
Q3: What is the role of this compound reductase (OPR) in 12-oxo-PDA metabolism?
A3: this compound reductase (OPR) catalyzes the reduction of 12-oxo-PDA to its corresponding cyclopentanone derivative, a crucial step in jasmonic acid biosynthesis. [, , ] Interestingly, research in Physcomitrella patens, a type of moss, has revealed an unusual functional property of its OPR enzyme, providing insights into the evolution of jasmonate pathways in plants. []
Q4: How does 12-oxo-PDA act as a signaling molecule in plants?
A4: 12-oxo-PDA can act as a signaling molecule independent of jasmonic acid, triggering distinct sets of genes involved in defense responses, stress acclimation, and growth regulation. [, , , ]
Q5: What are the key differences between 12-oxo-PDA and jasmonic acid signaling?
A5: While both 12-oxo-PDA and jasmonic acid are involved in plant defense and development, they often regulate distinct downstream responses. For instance, 12-oxo-PDA signaling, unlike jasmonic acid, appears to be independent of the CORONATINE INSENSITIVE 1 (COI1) receptor, highlighting the existence of independent signaling pathways. [, ]
Q6: How does 12-oxo-PDA contribute to plant defense against insects?
A6: Research has shown that 12-oxo-PDA plays a role in plant defense against both chewing and piercing-sucking insects. [, ] It can induce callose deposition, a defense mechanism that limits insect feeding and colonization. [] Overexpression of AOC, an enzyme involved in 12-oxo-PDA biosynthesis, was found to enhance resistance to the brown planthopper in rice, while OPR3 overexpression did not have the same effect, suggesting a specific role for 12-oxo-PDA. []
Q7: What is the role of 12-oxo-PDA in plant responses to abiotic stress?
A7: 12-oxo-PDA accumulates in response to various abiotic stresses, including drought and osmotic stress. [, ] Studies have revealed that lipoxygenase 6 (LOX6) is essential for stress-induced 12-oxo-PDA accumulation in roots. [] Moreover, 12-oxo-PDA contributes to the response of Arabidopsis to sorbitol stress, a finding further supported by the observation that oxylipin-deficient plants show altered sensitivity to this stress. []
Q8: Can 12-oxo-PDA move between different parts of a plant?
A8: Yes, recent research has demonstrated that 12-oxo-PDA can translocate from wounded shoots to undamaged roots via the phloem, highlighting its role as a long-distance signaling molecule involved in coordinating plant responses to damage. []
Q9: What is the molecular formula and weight of 12-oxo-PDA?
A9: The molecular formula of 12-oxo-PDA is C18H26O3, and its molecular weight is 290.4 g/mol.
Q10: What analytical techniques are commonly used to study 12-oxo-PDA?
A10: Various analytical techniques are employed to characterize and quantify 12-oxo-PDA, including gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC) [], and microarray analysis. [] These techniques allow researchers to study the biosynthesis, accumulation, and metabolism of 12-oxo-PDA in various plant species and tissues.
Q11: What are the potential applications of 12-oxo-PDA in agriculture?
A11: Given its role in plant defense, 12-oxo-PDA holds potential for developing novel pest control strategies. [] Understanding its signaling pathways and downstream effects could lead to the development of crop varieties with enhanced resistance to insects and pathogens.
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